molecular formula C19H16F3NO2S B15007436 3-Methyl-6-trifluoromethyl-4H-benzo[1,4]thiazine-2-carboxylic acid phenethyl ester

3-Methyl-6-trifluoromethyl-4H-benzo[1,4]thiazine-2-carboxylic acid phenethyl ester

Cat. No.: B15007436
M. Wt: 379.4 g/mol
InChI Key: LGAJMRDCDMNSMW-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced benzothiazine derivatives .

Scientific Research Applications

2-Phenylethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazine ring can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16F3NO2S

Molecular Weight

379.4 g/mol

IUPAC Name

2-phenylethyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C19H16F3NO2S/c1-12-17(18(24)25-10-9-13-5-3-2-4-6-13)26-16-8-7-14(19(20,21)22)11-15(16)23-12/h2-8,11,23H,9-10H2,1H3

InChI Key

LGAJMRDCDMNSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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